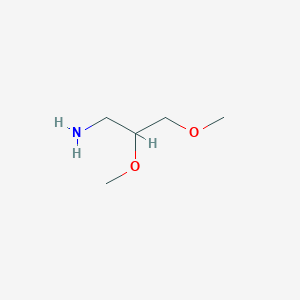

2,3-dimethoxypropan-1-amine

Description

2,3-Dimethoxypropan-1-amine (CAS: 1443981-46-1 for its hydrochloride form) is a branched primary amine with two methoxy groups positioned on the second and third carbon atoms of the propane backbone. Its molecular formula is C₅H₁₃NO₂, and its hydrochloride salt has a molecular weight of 155.62 g/mol (C₅H₁₄ClNO₂) . The compound is typically stored as an oil at 4°C and is commercially available for research and pharmaceutical synthesis .

Properties

IUPAC Name |

2,3-dimethoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLJZMWPNMEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxypropan-1-amine typically involves the reaction of 2,3-dimethoxypropanal with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,3-dimethoxypropanoic acid.

Reduction: Formation of 2,3-dimethoxypropylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2,3-Dimethoxypropan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of 2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers: 3,3-Dimethoxypropan-1-amine and 2,2-Dimethoxypropan-1-amine

The positional isomerism of methoxy groups significantly alters the chemical behavior of these compounds:

Key Differences :

- Reactivity : The 3,3-isomer is utilized in 1,3-dipolar cycloadditions to synthesize fused cyclic amines, critical for inhibitors of lysine methyltransferases . In contrast, the 2,3-isomer’s hydrochloride salt may enhance solubility for coupling reactions.

- Stability : The 2,2-isomer’s storage requirements (light-sensitive, low-temperature) suggest higher sensitivity compared to the others .

Functional Analogues: Aryl-Substituted Propanamines

Compounds like (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine (CAS: Not specified) introduce aromatic moieties, altering electronic properties and biological activity. Unlike this compound, these derivatives often target neurotransmitter receptors due to structural mimicry of natural ligands .

Hydrochloride Salts and Derivatives

The hydrochloride form of this compound (CAS: 1443981-46-1) offers improved handling compared to the free base. Similar derivatives, such as 2-amino-N,3-dihydroxypropanamide (CAS: 55779-32-3), highlight the role of hydroxyl groups in modifying solubility and toxicity profiles .

Research Findings and Industrial Relevance

- 3,3-Dimethoxypropan-1-amine has been pivotal in synthesizing spirocyclic amines for epigenetic drug candidates, demonstrating >80% yield in cycloaddition reactions .

- This compound hydrochloride is produced under GMP conditions, emphasizing its role in regulated pharmaceutical manufacturing .

- 2,2-Dimethoxypropan-1-amine remains niche, with applications restricted to early-stage research due to stability challenges .

Biological Activity

2,3-Dimethoxypropan-1-amine, a compound featuring both methoxy and amine functional groups, has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes two methoxy groups attached to a propan-1-amine backbone. This configuration not only influences its chemical reactivity but also its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy groups enhance the compound's lipophilicity, facilitating its passage through cellular membranes and increasing its potential binding affinity to target proteins. Preliminary studies suggest that it may act as a modulator for various enzymatic pathways, although specific targets remain to be fully elucidated.

Enzyme Interactions

Research indicates that this compound may influence protein methyltransferase activity. Methyltransferases play crucial roles in cellular processes such as gene expression and signal transduction. For instance, compounds similar to this compound have shown promise in modulating histone methylation patterns, which are vital for chromatin remodeling and gene regulation .

Study 1: Methyltransferase Activity

A study investigated the effects of this compound on SETD8, a protein methyltransferase involved in histone modification. The compound was found to inhibit SETD8 activity in vitro, leading to altered methylation patterns on histone H4 lysine 20 (H4K20). This alteration was associated with changes in gene expression profiles in treated cells .

Study 2: Antitumor Activity

Another case study explored the antitumor potential of this compound derivatives. In vitro assays demonstrated that these derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting a potential role in cancer therapy .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits SETD8; cytotoxic to cancer cells |

| (2R)-2,3-dimethoxypropan-1-amine | Similar structure | Different binding affinity; less studied |

| 2,3-Dimethoxypropylamine | Lacks one methoxy group | Reduced reactivity; minimal biological activity |

Research Applications

The compound is being explored for its potential therapeutic applications:

- Medicinal Chemistry : As a precursor for drug development targeting methyltransferases.

- Biological Research : Investigating its role in gene regulation through epigenetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.